molecular formula C19H21ClN2O2 B268342 N-(4-{[3-(2-chlorophenyl)propanoyl]amino}phenyl)-2-methylpropanamide

N-(4-{[3-(2-chlorophenyl)propanoyl]amino}phenyl)-2-methylpropanamide

Cat. No. B268342
M. Wt: 344.8 g/mol
InChI Key: ICEVJZDJTIOTQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[3-(2-chlorophenyl)propanoyl]amino}phenyl)-2-methylpropanamide, also known as N-(2-chloro-5-methylphenyl)-N'-(4-{[3-(2-chlorophenyl)-2-oxopropyl]amino}phenyl)urea, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(4-{[3-(2-chlorophenyl)propanoyl]amino}phenyl)-2-methylpropanamide(4-{[3-(2-chlorophenyl)propanoyl]amino}phenyl)-2-methylpropanamide is not fully understood. However, it has been suggested that it may exert its therapeutic effects through the inhibition of cyclooxygenase-2 (COX-2) and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(4-{[3-(2-chlorophenyl)propanoyl]amino}phenyl)-2-methylpropanamide(4-{[3-(2-chlorophenyl)propanoyl]amino}phenyl)-2-methylpropanamide has been shown to decrease the production of inflammatory mediators, such as prostaglandins and cytokines, in animal models. It has also been found to reduce pain and fever in these models. In cancer cells, N-(4-{[3-(2-chlorophenyl)propanoyl]amino}phenyl)-2-methylpropanamide(4-{[3-(2-chlorophenyl)propanoyl]amino}phenyl)-2-methylpropanamide has been shown to induce apoptosis and inhibit cell proliferation.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-{[3-(2-chlorophenyl)propanoyl]amino}phenyl)-2-methylpropanamide(4-{[3-(2-chlorophenyl)propanoyl]amino}phenyl)-2-methylpropanamide in lab experiments is its potential therapeutic applications, particularly in the fields of cancer research and inflammation. However, a limitation is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for the study of N-(4-{[3-(2-chlorophenyl)propanoyl]amino}phenyl)-2-methylpropanamide(4-{[3-(2-chlorophenyl)propanoyl]amino}phenyl)-2-methylpropanamide. One direction is to further investigate its mechanism of action, which may provide insights into its therapeutic potential. Another direction is to explore its potential as a drug candidate for the treatment of cancer and inflammation. Additionally, it may be worthwhile to investigate the safety and toxicity of N-(4-{[3-(2-chlorophenyl)propanoyl]amino}phenyl)-2-methylpropanamide(4-{[3-(2-chlorophenyl)propanoyl]amino}phenyl)-2-methylpropanamide in preclinical and clinical studies.

Synthesis Methods

The synthesis method of N-(4-{[3-(2-chlorophenyl)propanoyl]amino}phenyl)-2-methylpropanamide(4-{[3-(2-chlorophenyl)propanoyl]amino}phenyl)-2-methylpropanamide involves the reaction between 3-(2-chlorophenyl)propanoic acid and 4-aminobenzophenone, followed by the reaction between the obtained intermediate and 2-methylpropanoyl chloride. The final product is obtained after purification through column chromatography.

Scientific Research Applications

N-(4-{[3-(2-chlorophenyl)propanoyl]amino}phenyl)-2-methylpropanamide(4-{[3-(2-chlorophenyl)propanoyl]amino}phenyl)-2-methylpropanamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. Additionally, it has been shown to possess antitumor activity against various cancer cell lines, including breast, lung, and colon cancer.

properties

Product Name

N-(4-{[3-(2-chlorophenyl)propanoyl]amino}phenyl)-2-methylpropanamide

Molecular Formula

C19H21ClN2O2

Molecular Weight

344.8 g/mol

IUPAC Name

N-[4-[3-(2-chlorophenyl)propanoylamino]phenyl]-2-methylpropanamide

InChI

InChI=1S/C19H21ClN2O2/c1-13(2)19(24)22-16-10-8-15(9-11-16)21-18(23)12-7-14-5-3-4-6-17(14)20/h3-6,8-11,13H,7,12H2,1-2H3,(H,21,23)(H,22,24)

InChI Key

ICEVJZDJTIOTQD-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)CCC2=CC=CC=C2Cl

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)CCC2=CC=CC=C2Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.